

An In-depth Technical Guide to m-PEG37-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling, and applications of methoxy-poly(ethylene glycol) with 37 PEG units, functionalized with an N-hydroxysuccinimidyl ester (**m-PEG37-NHS ester**). This reagent is a valuable tool for the PEGylation of proteins, peptides, oligonucleotides, and other amine-containing molecules, offering enhanced solubility, stability, and pharmacokinetic profiles to the conjugated biomolecules.

Core Chemical Properties

m-PEG37-NHS ester is a monodisperse polyethylene glycol (PEG) derivative with a defined chain length of 37 ethylene glycol units. The molecule is terminated with a methoxy group at one end and a reactive N-hydroxysuccinimidyl (NHS) ester at the other. The NHS ester group allows for efficient and specific covalent modification of primary amines (-NH2) under physiological conditions.[1][2]

Structure and Physicochemical Data

The hydrophilic nature of the PEG chain imparts increased water solubility to the modified molecule, making it particularly useful for bioconjugation in aqueous environments.[2] Key quantitative data for **m-PEG37-NHS ester** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	~1787.1 g/mol	[2][3]
Chemical Formula	C80H155NO41	
CAS Number	174569-25-6	-
Purity	Typically ≥95%	_
Spacer Arm Length	112 atoms (~133.9 Å)	_
Appearance	White to off-white solid or viscous liquid	_
Storage Conditions	-20°C, under dessication and inert gas	-

Reactivity and Stability

The reactivity of **m-PEG37-NHS ester** is centered around the NHS ester functional group, which readily reacts with primary amines on biomolecules, such as the ϵ -amino group of lysine residues and the N-terminal α -amino group, to form a stable amide bond. This reaction is highly dependent on pH.

pH-Dependent Reactivity and Hydrolysis

The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation. The stability of the NHS ester in aqueous solution is inversely proportional to the pH.

рН	Temperature	Half-life of NHS Ester Hydrolysis
7.0	0°C	4-5 hours
8.0	Ambient	~1 hour
8.6	4°C	10 minutes
9.0	Ambient	Minutes

Due to its susceptibility to hydrolysis, it is crucial to prepare solutions of **m-PEG37-NHS ester** in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. Stock solutions should not be prepared and stored for extended periods.

Experimental Protocols

The following protocols provide a general framework for the use of **m-PEG37-NHS** ester in the PEGylation of proteins and small molecules. Optimization of reaction conditions, such as the molar ratio of PEG to the target molecule, may be necessary to achieve the desired degree of labeling.

Protocol 1: PEGylation of a Protein

This protocol describes a general procedure for the covalent attachment of **m-PEG37-NHS ester** to a protein.

Materials:

- Protein of interest
- m-PEG37-NHS ester
- Anhydrous DMSO or DMF
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

• Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

- Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.
- Prepare m-PEG37-NHS Ester Solution: Immediately before use, dissolve the required amount of m-PEG37-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
- Calculate Molar Excess: Determine the desired molar ratio of m-PEG37-NHS ester to the protein. A 5- to 20-fold molar excess is a common starting point.
- Reaction: Add the calculated volume of the m-PEG37-NHS ester solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
- Purification: Remove unreacted m-PEG37-NHS ester and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol 2: Modification of an Amine-Containing Small Molecule

This protocol outlines a general procedure for the PEGylation of a small molecule containing a primary amine.

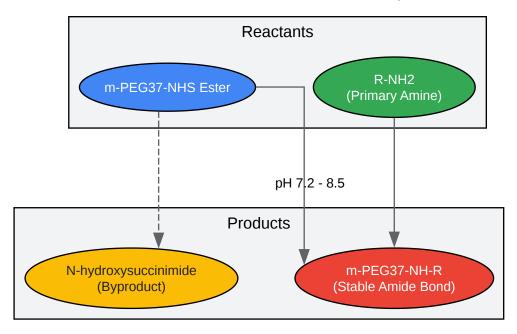
Materials:

· Amine-containing small molecule

m-PEG37-NHS ester

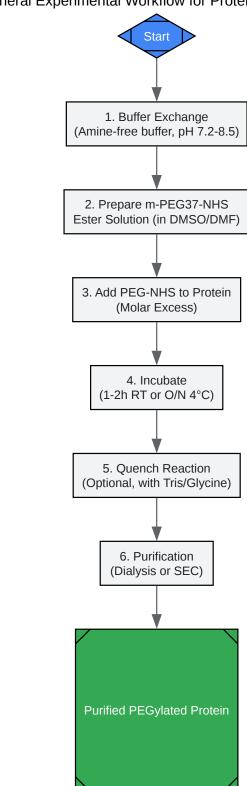
- Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)
- Base (optional, e.g., triethylamine, diisopropylethylamine)
- Purification system (e.g., silica gel column chromatography, HPLC)

Procedure:


- Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
- Reaction: Add **m-PEG37-NHS** ester to the solution, typically at a 1:1 to 1.2:1 molar ratio of NHS ester to amine. If the amine is in the form of a salt, a non-nucleophilic base may be added to deprotonate the amine.
- Incubation: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Purification: Once the reaction is complete, the PEGylated small molecule can be purified from excess reagents and byproducts using standard organic chemistry techniques such as column chromatography or preparative HPLC.

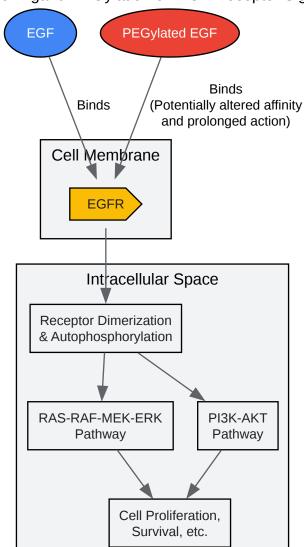
Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental reaction, a typical experimental workflow, and the potential impact of PEGylation on a signaling pathway.


Reaction of m-PEG37-NHS Ester with a Primary Amine

Click to download full resolution via product page

Caption: Reaction of **m-PEG37-NHS Ester** with a Primary Amine.



General Experimental Workflow for Protein PEGylation

Click to download full resolution via product page

Caption: General Experimental Workflow for Protein PEGylation.

Effect of Ligand PEGylation on EGF Receptor Signaling

Click to download full resolution via product page

Caption: Effect of Ligand PEGylation on EGF Receptor Signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TGF-β Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific PEGylation of Therapeutic Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG37-NHS Ester: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2792033#m-peg37-nhs-ester-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com